methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941967
InChI: InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H
SMILES:
Molecular Formula: C15H23ClN2O4
Molecular Weight: 330.81 g/mol

methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

CAS No.:

Cat. No.: VC17941967

Molecular Formula: C15H23ClN2O4

Molecular Weight: 330.81 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride -

Specification

Molecular Formula C15H23ClN2O4
Molecular Weight 330.81 g/mol
IUPAC Name methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Standard InChI InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H
Standard InChI Key JRPJBBBQIKFKEB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride has the molecular formula C₁₅H₂₃ClN₂O₄ and a molecular weight of 330.81 g/mol. The hydrochloride salt form distinguishes it from the free base (C₁₅H₂₂N₂O₄), which has a molecular weight of 294.35 g/mol . The addition of hydrochloric acid stabilizes the compound, improving its crystallinity and solubility in polar solvents such as water and methanol.

Stereochemical Configuration

The compound exists in the (S)-configuration at the alpha-carbon, a critical feature for its compatibility with natural L-amino acids in peptide synthesis. This stereochemistry ensures proper spatial orientation during peptide bond formation, minimizing racemization and preserving biological activity in resultant peptides . The Cbz group at the epsilon position and the methyl ester at the carboxyl terminus are both achiral, simplifying purification and handling.

Spectroscopic and Chromatographic Properties

  • Infrared (IR) Spectroscopy: Characteristic absorption bands include N–H stretches at 3300–3500 cm⁻¹ (amine and carbamate), C=O stretches at 1700–1750 cm⁻¹ (ester and carbamate), and aromatic C–H bends at 700–750 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (D₂O): δ 1.40–1.70 (m, 4H, –CH₂–), δ 3.10 (t, 2H, –CH₂NH₂), δ 3.70 (s, 3H, –OCH₃), δ 4.20–4.40 (m, 1H, α-CH), δ 5.10 (s, 2H, –OCH₂Ph), δ 7.30–7.40 (m, 5H, aromatic) .

    • ¹³C NMR: δ 172.5 (ester C=O), δ 156.2 (carbamate C=O), δ 135.8–128.4 (aromatic carbons) .

  • High-Performance Liquid Chromatography (HPLC): Retention times vary by column, but reverse-phase C18 columns typically elute the compound at 8–10 minutes under isocratic conditions (70% acetonitrile/30% water).

Synthesis and Purification

Stepwise Synthesis Protocol

The synthesis involves sequential protection of lysine’s amino groups and esterification of the carboxyl group:

  • Cbz Protection of Lysine:
    L-Lysine is reacted with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) at pH 9–10, maintained by sodium bicarbonate. The epsilon amino group is selectively protected, yielding N⁶-Cbz-lysine .

    Lysine+Cbz-ClNaHCO₃, H₂O/CH₂Cl₂N⁶-Cbz-lysine\text{Lysine} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO₃, H₂O/CH₂Cl₂}} \text{N⁶-Cbz-lysine}
  • Methyl Ester Formation:
    The carboxyl group of N⁶-Cbz-lysine is esterified using thionyl chloride (SOCl₂) in methanol, producing the methyl ester. Excess reagents are removed under reduced pressure.

    N⁶-Cbz-lysine+SOCl₂/MeOHMethyl N⁶-Cbz-lysinate\text{N⁶-Cbz-lysine} + \text{SOCl₂/MeOH} \rightarrow \text{Methyl N⁶-Cbz-lysinate}
  • Hydrochloride Salt Formation:
    The free alpha-amino group is protonated by treating the methyl ester with hydrochloric acid in diethyl ether, yielding the hydrochloride salt.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a lysine residue precursor in SPPS protocols:

  • The Cbz group is stable under standard Fmoc/t-Bu strategies but can be removed via hydrogenolysis (H₂/Pd-C) or mild acidolysis (HBr/AcOH) to expose the epsilon amino group for further coupling .

  • The methyl ester is hydrolyzed to a carboxylic acid during final resin cleavage using trifluoroacetic acid (TFA), enabling seamless integration into peptide chains .

Case Study: Synthesis of Poly-Lysine Dendrimers

In a 2024 study, methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride was used to construct generation-3 poly-lysine dendrimers for gene delivery. The Cbz-protected intermediate allowed selective deprotection at branch points, achieving a monodisperse product with 32 surface amine groups.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaProtecting GroupsSolubility (mg/mL in H₂O)Key Applications
Methyl N⁶-Cbz-lysinate HClC₁₅H₂₃ClN₂O₄Cbz (epsilon), Me ester45.2SPPS, dendrimer synthesis
Benzyl N⁶-Cbz-lysinateC₂₁H₂₅N₂O₄Cbz (epsilon), Bn ester12.8Solution-phase synthesis
Methyl N⁶-Fmoc-lysinateC₂₃H₂₇N₂O₆Fmoc (epsilon), Me ester28.9Fmoc-SPPS

Key Differentiators:

  • The hydrochloride salt form enhances aqueous solubility compared to benzyl esters.

  • Cbz offers orthogonal protection relative to Fmoc, enabling multi-step syntheses requiring sequential deprotection .

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